5-Bromo-4-methyl-1-(2-methylpropoxy)pyridine is a pyridine derivative that has garnered attention in the field of organic chemistry due to its potential applications in medicinal chemistry and material science. This compound is characterized by a bromine atom and a methyl group at specific positions on the pyridine ring, along with a propoxy side chain that enhances its solubility and reactivity.
The synthesis and characterization of 5-Bromo-4-methyl-1-(2-methylpropoxy)pyridine can be found in various scientific literature, including patents and research articles focusing on pyridine derivatives. Notably, the compound is often synthesized through palladium-catalyzed reactions, which are well-documented in the literature .
5-Bromo-4-methyl-1-(2-methylpropoxy)pyridine falls under the classification of heterocyclic compounds, specifically pyridine derivatives. Pyridines are aromatic compounds containing a nitrogen atom in the ring structure, making them significant in various chemical reactions and applications.
The synthesis of 5-Bromo-4-methyl-1-(2-methylpropoxy)pyridine typically involves several key steps:
The reaction conditions are crucial for achieving high yields. The choice of solvent, temperature, and reaction time can significantly influence the efficiency of the synthesis. For example, using tetrakis(triphenylphosphine)palladium(0) as a catalyst has been shown to facilitate effective coupling reactions .
The compound has a molecular formula of C₁₁H₁₄BrN and a molecular weight of approximately 256.14 g/mol. The presence of the bromine atom provides unique reactivity patterns, particularly in electrophilic substitution reactions.
5-Bromo-4-methyl-1-(2-methylpropoxy)pyridine can undergo various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by both the electron-withdrawing nature of the bromine atom and the electron-donating properties of the methyl group. This balance affects how readily the compound will react under different conditions.
The mechanism by which 5-Bromo-4-methyl-1-(2-methylpropoxy)pyridine exerts its chemical behavior primarily involves:
Kinetic studies may reveal how quickly these reactions occur under various conditions, providing insights into optimizing synthesis routes for higher yields.
5-Bromo-4-methyl-1-(2-methylpropoxy)pyridine is expected to be a liquid or solid at room temperature with moderate volatility due to its molecular weight and structure.
The compound exhibits:
Relevant data regarding melting point, boiling point, and other properties are often determined experimentally but are not universally available for every derivative.
5-Bromo-4-methyl-1-(2-methylpropoxy)pyridine has potential applications in:
Research continues to explore its utility in various fields, underscoring its significance as a versatile building block in organic synthesis .
Brominated pyridines occupy a privileged niche in heterocyclic chemistry due to bromine’s dual role as a directing group for regioselective functionalization and a leaving group in metal-catalyzed cross-coupling reactions. The presence of bromine at C5 in pyridine systems significantly alters electronic distribution, enhancing the ring’s π-deficient character and directing electrophilic substitution to specific positions [6]. This electronic perturbation is quantified through computational descriptors like electrophilicity index (ω) and chemical potential (Pi), which predict reactivity patterns crucial for further derivatization [6].
The incorporation of alkyl groups (e.g., the C4 methyl substituent in 5-Bromo-4-methyl-1-(2-methylpropoxy)pyridine) further modulates steric and electronic properties. Methyl groups exhibit moderate +I effects, slightly increasing electron density at adjacent positions while maintaining planar geometry. This balances reactivity without significant steric hindrance—critical for biomolecular interactions [6]. Brominated pyridine motifs are established pharmacophores in clinical agents, exemplified by:
Table 1: Clinically Relevant Brominated Heterocyclic Drugs
Drug Name | Structure | Therapeutic Use | Key Structural Features |
---|---|---|---|
Pipobroman | Piperazine with brominated benzene | Leukemia (polycythemia vera) | Brominated aromatic system |
Tiotropium Bromide | Quaternary ammonium with bromothiophene | Chronic obstructive pulmonary disease (COPD) | Bromothiophene, cationic center |
Bromofenc | Brominated fenamate | Nonsteroidal anti-inflammatory (NSAID) | Bromophenyl, carboxylic acid |
Source: Adapted from [6]
The synthetic versatility of bromo-heterocycles is demonstrated by their use in constructing complex architectures like chalcones, pyrimidines, and triazolopyridines, which exhibit enhanced bioactivity profiles due to improved target complementarity and optimized ADME properties [6]. Density Functional Theory (DFT) studies (B3LYP/6-311G basis set) confirm that bromine substitution elevates electrophilicity, facilitating nucleophilic displacement—a key pathway for generating targeted libraries from scaffolds like C₁₀H₁₆BrNO [6].
Isobutoxy (2-methylpropoxy) groups emerged as strategic alkoxy substituents in drug design to enhance metabolic stability and membrane permeability. Early alkoxy pyridines utilized methoxy or ethoxy chains, but their susceptibility to oxidative demethylation limited half-lives in vivo. The branched isobutoxy group—introduced in the late 1990s—provided steric shielding of the ether oxygen, reducing CYP450-mediated cleavage while maintaining favorable log P values (typically 2–4) for cellular uptake [4] [7].
The development of 5-Bromo-4-methyl-1-(2-methylpropoxy)pyridine derivatives reflects a broader shift toward rational scaffold design in oncology and anti-infectives. Unlike random screening approaches, this involves deliberate structural optimization informed by:
International consortia like the Singapore-Hong Kong-Australia Drug Development Consortium accelerated this paradigm, focusing on heterocyclic scaffolds with "druggable" properties. Isobutoxy pyridines became prominent due to:
Table 2: Evolution of Isobutoxy-Substituted Pyridine Scaffolds in Drug Discovery
Era | Representative Compound | Design Strategy | Key Advance |
---|---|---|---|
1990–2000 | 2-(Isobutoxy)-5-nitropyridine | Empirical modification | Recognized metabolic stability |
2000–2010 | 5-Bromo-2-(4-methylpentoxy)pyridine [4] | Rational lipophilicity optimization | Balanced log P (~3.1) for CNS penetration |
2010–Present | 5-Bromo-4-methyl-1-(2-methylpropoxy)pyridine [1] | Integrated bromine + alkyl + isobutoxy synergy | Enables cross-coupling while controlling solubility |
Comparative studies of alkoxy pyridines demonstrated that the 2-methylpropoxy group optimally balanced steric bulk and lipophilicity. For instance, in 5-Bromo-4-methyl-2-(4-methylpentoxy)pyridine (C₁₂H₁₈BrNO), elongation of the alkoxy chain increased log P by 0.8 units versus the isobutoxy analog, risking off-target binding [4]. Molecular dynamics simulations further confirmed that the isobutoxy moiety’s conformational flexibility allowed adaptation to binding pockets in proteins like E. coli DNA gyrase (PDBID: 3T88) or human kinases [6].
Global electrophilicity (ω) calculations for 5-Bromo-4-methyl-1-(2-methylpropoxy)pyridine (~1.8 eV) place it within the "moderate electrophile" range—ideal for reacting with biological nucleophiles (e.g., cysteine thiols in enzyme active sites) while maintaining sufficient stability for systemic distribution [6]. This positions it as a "privileged scaffold" for targeted covalent inhibitors—an area of growing interest in anticancer drug development [6].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1